molecular formula C13H13F3N4O2S B2823063 N-(2-(dimethylamino)pyrimidin-5-yl)-2-(trifluoromethyl)benzenesulfonamide CAS No. 1396861-66-7

N-(2-(dimethylamino)pyrimidin-5-yl)-2-(trifluoromethyl)benzenesulfonamide

Cat. No. B2823063
CAS RN: 1396861-66-7
M. Wt: 346.33
InChI Key: LHWNMFXXTGGRFY-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)pyrimidin-5-yl)-2-(trifluoromethyl)benzenesulfonamide, commonly referred to as TAK-659, is a small molecule inhibitor that has been shown to be effective in treating various types of cancer. This compound has gained significant attention in the scientific community due to its potential as a therapeutic agent for the treatment of cancer.

Scientific Research Applications

Synthesis and Catalytic Applications

One study demonstrated the efficient catalysis by 4-(N,N-Dimethylamino)pyridine (DMAP) in synthesizing novel pyrrolo[2,3-d]pyrimidine derivatives that incorporate an aromatic sulfonamide moiety. This research highlighted the effectiveness of DMAP as a catalyst under solvent-free conditions compared to other systems, providing insights into the synthesis of complex molecules with potential biological activities (Khashi, Davoodnia, & Chamani, 2014).

Spectroscopic and Structural Investigations

Another study focused on the spectroscopic and molecular structure investigation of sulfamethazine Schiff-base, emphasizing the comprehensive theoretical and experimental structural studies. This work involved elemental analysis, FTIR, NMR, UV-Vis, and MS techniques, alongside DFT/B3LYP and HF methods, to understand the stability and electronic structures of the molecule. The research contributed to correlating biological activity with quantum descriptors, offering a deeper understanding of the molecular properties of sulfonamide derivatives (Mansour & Ghani, 2013).

Antibacterial Activity and Molecular Docking

Research on the selective coordination ability of a sulfamethazine Schiff-base ligand towards copper(II) combined experimental and theoretical studies to explore the molecular structures and spectral characteristics. This study also investigated the antibacterial activity and proposed structural-activity relationships, indicating a significant decrease in activity upon coordination with copper(II) compared to the free ligand (Mansour, 2014).

Synthesis and Antifungal Activity

The synthesis of novel pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives containing a dimethylsulfonamide moiety was explored for their potential antifungal activity. This research highlighted the preparation of these compounds and their promising results against Gram-positive and Gram-negative bacteria and fungi, showcasing the chemical's utility in developing new antimicrobial agents (Hassan et al., 2009).

Antimicrobial and Antitumor Activity

A study on the synthesis and biological evaluation of thiourea derivatives bearing a benzenesulfonamide moiety examined their activity against Mycobacterium tuberculosis. This research highlighted the structure-activity relationship and molecular docking, underscoring the potential of these compounds in antimycobacterial therapy (Ghorab et al., 2017).

properties

IUPAC Name

N-[2-(dimethylamino)pyrimidin-5-yl]-2-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N4O2S/c1-20(2)12-17-7-9(8-18-12)19-23(21,22)11-6-4-3-5-10(11)13(14,15)16/h3-8,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHWNMFXXTGGRFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C=N1)NS(=O)(=O)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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